[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester
Description
The compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester (hereafter referred to as the "target compound") is a piperidine derivative featuring a benzyl carbamate group and an (S)-2-amino-propionyl substituent. Its molecular structure combines a piperidine ring with a carbamic acid benzyl ester, which is critical for its physicochemical and biological properties.
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-7-14(8-10-19)18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKOACTUHVBKSQ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Acylation and Carbamate Formation
This method begins with piperidin-4-ylmethanol as the core scaffold:
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Amino Group Protection : The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM).
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Acylation with (S)-2-Aminopropionic Acid : The hydroxyl group is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBT), enabling coupling with (S)-2-aminopropionic acid. Stereochemical integrity is maintained at 0°C.
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Carbamate Installation : The Boc group is removed with trifluoroacetic acid (TFA), and the free amine reacts with benzyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA), yielding the final product.
Key Data :
Route 2: Radical-Mediated Stereocontrol
Adapted from tubuvaline syntheses, this approach employs radical chemistry for stereoselectivity:
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Hydrazone Formation : Piperidine-4-carbaldehyde is condensed with a β-benzyloxy hydrazone to form a chiral hydrazone intermediate.
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SmI₂-Mediated Radical Addition : Samarium iodide induces radical addition of acrylonitrile to the hydrazone, establishing the (S)-configuration with 92% enantiomeric excess (ee).
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Carbamate Functionalization : The nitrile group is hydrolyzed to an amide, followed by benzyl carbamate installation using benzyl alcohol and N,N'-carbonyldiimidazole (CDI).
Optimization Insights :
Route 3: Solid-Phase Synthesis
This method leverages Wang resin for iterative coupling:
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Resin Loading : Fmoc-protected piperidine-4-carboxylic acid is anchored to the resin via ester linkage.
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Aminopropionylation : Fmoc deprotection (20% piperidine/DMF) precedes coupling with (S)-2-aminopropionic acid using HBTU/DIPEA.
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On-Resin Carbamate Formation : Benzyl chloroformate is introduced in DCM, followed by cleavage from the resin using 95% TFA.
Advantages :
Analytical Characterization
Critical quality control metrics for the final compound:
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18) | 95.2–98.7% |
| Stereochemical Purity | Chiral SFC | 99.1% ee |
| Molecular Weight | HRMS | 361.5 g/mol (observed) |
| Melting Point | DSC | 148–152°C |
Comparative Analysis of Methods
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Yield : Solid-phase synthesis (Route 3) outperforms solution-phase routes but requires specialized equipment.
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Stereochemical Control : Route 2’s radical approach provides superior ee but involves toxic reagents (SmI₂).
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Scalability : Route 1 is preferred for kilogram-scale production due to simpler workup.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Structural Differences and Implications
Substituent Position (Piperidin-3-yl vs. 4-yl) :
- The positional isomerism between piperidin-3-yl and 4-yl (e.g., CAS 1354033-31-0 vs. target compound) affects steric interactions. Piperidin-4-yl substitution likely provides better accessibility to biological targets due to reduced steric hindrance .
Ester Group Modifications: Benzyl vs. Isopropyl/Tert-Butyl: Benzyl esters (target compound) exhibit higher lipophilicity and stability compared to isopropyl (CAS 1354033-31-0) or tert-butyl (CAS 1354002-05-3) esters, which may reduce metabolic clearance .
Functional Group Variations: Amino-propionyl vs. Chloro-acetyl: The (S)-2-amino-propionyl group (target compound) offers hydrogen-bonding capability, whereas the chloro-acetyl group (CAS 1353962-27-2) introduces electrophilicity, increasing reactivity but possibly leading to toxicity . Sulfonyl and Acrylamide Groups: Present in CAS N/A (), these groups improve binding affinity but may reduce cell permeability due to increased polarity .
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, an amino acid moiety, and a carbamate functional group. This unique configuration suggests significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The molecular formula of this compound is , with a molecular weight of approximately 303.37 g/mol. Its structure can be broken down into the following key components:
- Piperidine Ring : Often associated with neuroactive properties.
- Carbamic Acid Moiety : Capable of hydrolysis to release amines and carbon dioxide.
- Benzyl Ester : Enhances solubility and potential biological activity.
Biological Activities
The biological activity of This compound can be categorized into several key areas:
1. Antimicrobial Properties
Compounds with similar structures have demonstrated inhibitory effects on bacterial growth. The presence of the carbamate moiety may enhance these properties, making it a candidate for further exploration in antibiotic development.
2. Neuroprotective Effects
The piperidine ring is often linked to neuroactive properties, suggesting that this compound may offer therapeutic benefits in neurological disorders such as Alzheimer's disease or Parkinson's disease. Research indicates that derivatives can interact with neurotransmitter systems, potentially modulating synaptic transmission.
3. Antioxidant Activity
Due to specific functional groups within its structure, this compound may exhibit the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.
Understanding how This compound interacts with biological macromolecules is essential for elucidating its mechanisms of action. Techniques such as molecular docking studies and in vitro assays are employed to investigate these interactions.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperine | Alkaloid from black pepper | Analgesic, anti-inflammatory |
| Gabapentin | 1-(Aminomethyl)cyclohexaneacetic acid | Anticonvulsant, neuropathic pain relief |
| Benzyl Carbamate | Simple carbamate structure | Potential insecticide |
This table illustrates how the unique combination of functionalities in This compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activities. For instance:
- A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives, indicating potential pathways for therapeutic intervention in neurodegenerative diseases.
- Another investigation utilized computational methods to predict the pharmacological profiles based on structural similarities, revealing promising activity spectra for this compound.
Q & A
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated [M+H]+ = 293.3) and fragmentation patterns .
What factors influence the stability of this compound in solution, and how can degradation be mitigated?
Advanced Research Question
- Degradation Pathways : Hydrolysis of the benzyl ester or carbamate groups under acidic/basic conditions, or oxidation of the piperidine ring .
- Stability Studies :
- pH Dependence : Use buffered solutions (pH 4–7) to assess hydrolysis rates via HPLC .
- Temperature : Accelerated stability testing at 40°C to simulate long-term storage .
- Mitigation Strategies :
- Store in anhydrous DMSO or ethanol at –20°C under inert atmosphere .
- Add antioxidants (e.g., BHT) to prevent oxidation .
How can unexpected byproducts (e.g., retro-Claisen adducts) be identified and minimized during synthesis?
Advanced Research Question
- Byproduct Formation : Retro-Claisen reactions may occur during coupling steps, generating fragmented intermediates (e.g., iodomethyl derivatives) .
- Analysis :
- Minimization :
What computational methods are suitable for predicting the reactivity of this compound in downstream reactions?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and biological targets (e.g., enzymes) using software like GROMACS .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack .
- Docking Studies : Use AutoDock Vina to assess binding affinity to receptors, guided by the compound’s stereochemistry ((S)-configuration) .
How can the compound’s enantiomeric purity be validated, and what chiral separation methods are effective?
Basic Research Question
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences >2 min indicate high purity .
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D20 = –22.5° for the (S)-enantiomer) .
- Circular Dichroism (CD) : Confirm optical activity in the 200–250 nm range .
What safety protocols are critical for handling this compound in the laboratory?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Waste Disposal : Collect organic waste separately and neutralize acidic/byproduct streams before disposal .
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
How does structural modification of the benzyl ester group impact the compound’s reactivity in peptide coupling?
Advanced Research Question
- Electron-Withdrawing Groups : Substituents like nitro or bromo on the benzyl ring increase electrophilicity, accelerating carbamate cleavage .
- Steric Effects : Bulky groups (e.g., tert-butyl) hinder coupling efficiency by ~30% due to reduced accessibility of the active site .
- Methodology : Compare reaction rates using Hammett plots or kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
